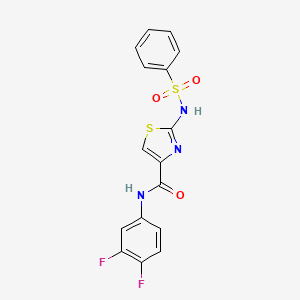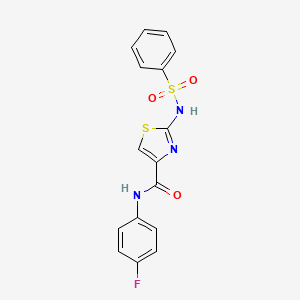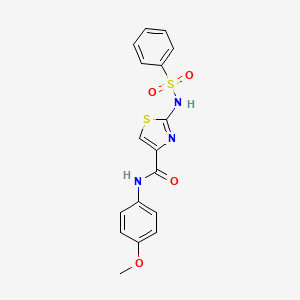
2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide, also known as “DFC”, is a small molecule compound with a variety of applications in the field of scientific research. It is a novel compound that has been used in a wide range of studies, including drug development, enzymatic reactions, and protein-protein interactions. DFC has been shown to have a number of advantages over other compounds in terms of its stability, solubility, and chemical reactivity.
科学的研究の応用
DFC has been used in a number of scientific research applications, including drug development, enzymatic reactions, and protein-protein interactions. It has been used as a potent inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a substrate for the enzyme tyrosinase. It has also been used in studies of protein-protein interactions, including those between the transcription factor NF-κB and the T-cell receptor. In addition, DFC has been used in studies of the structure and function of the ribosome and in the development of new drugs.
作用機序
The mechanism of action of DFC is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme or protein. This binding is thought to result in a change in the structure of the molecule, which then leads to a change in the activity of the enzyme or protein. Additionally, the compound may interact with other molecules in the cell, such as DNA or RNA, which can also affect the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFC are not yet fully understood. However, it has been shown to have a number of effects on the body, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and inhibition of the enzyme tyrosinase. Additionally, DFC has been shown to have an effect on the structure and function of the ribosome and to affect the activity of the transcription factor NF-κB.
実験室実験の利点と制限
DFC has a number of advantages for use in laboratory experiments, including its stability, solubility, and chemical reactivity. Additionally, it is a relatively inexpensive compound and is easy to synthesize. However, it is also important to note that DFC is a relatively new compound, and its full effects are not yet fully understood. Additionally, it has been shown to have a number of effects on the body, and caution should be used when using it in experiments.
将来の方向性
There are a number of potential future directions for the use of DFC. One potential direction is the use of the compound in drug development, as it has been shown to have a number of effects on the body and could potentially be used to develop new drugs. Additionally, it could be used in studies of protein-protein interactions, as well as in studies of the structure and function of the ribosome. Furthermore, DFC could be used in studies of enzyme activity, as it has been shown to be a potent inhibitor of enzymes such as COX-2 and tyrosinase. Finally, it could be used in the development of new therapeutic agents, as it has been shown to have a number of effects on the body.
合成法
DFC can be synthesized in a number of ways, including through the use of a variety of organic reactions. One common method of synthesis involves the reaction of 3,4-difluorophenylsulfonamide and 2-benzenesulfonamido-1,3-thiazole-4-carboxylic acid in aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction results in the formation of the desired product, DFC, in a yield of approximately 80%.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-12-7-6-10(8-13(12)18)19-15(22)14-9-25-16(20-14)21-26(23,24)11-4-2-1-3-5-11/h1-9H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKSDSMDGPVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclopentyl-1-[(pyridin-4-yl)methyl]urea](/img/structure/B6531134.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531138.png)
![[(2-ethylphenyl)carbamoyl]methyl 2-(2-methoxyphenyl)acetate](/img/structure/B6531147.png)
![2-(thiophene-2-sulfonamido)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531148.png)

![N-[(3-methoxyphenyl)methyl]-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide](/img/structure/B6531171.png)
![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531182.png)
![N-[4-(2,3-dihydro-1H-indole-1-carbonyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B6531184.png)

![10-methyl-3-(4-methylphenyl)-2-(thiophen-2-yl)-3H,4H,5H,10H-pyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B6531196.png)

![2-benzenesulfonamido-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6531209.png)

![N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B6531227.png)